molecular formula C13H12N2O5S B2434206 Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 392242-99-8

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2434206
CAS No.: 392242-99-8
M. Wt: 308.31
InChI Key: ORIACRULQQPHGO-UHFFFAOYSA-N
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Description

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a nitrobenzamido group attached to a dihydrothiophene ring, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

methyl 4-[(3-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-13(17)11-10(5-6-21-11)14-12(16)8-3-2-4-9(7-8)15(18)19/h2-4,7H,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIACRULQQPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Cascade

The dihydrothiophene core is efficiently constructed via a Michael addition-intramolecular cyclization sequence. Adapted from methodologies for related 2-aminothiophenes, the optimized procedure involves:

Reagents :

  • Methyl 2-cyanoacetate (1.2 equiv)
  • α-Bromo-3-nitrobenzamidoacetophenone (1.0 equiv)
  • KOH (1.5 equiv) in anhydrous ethanol

Procedure :

  • Charge reactor with methyl 2-cyanoacetate and ethanol under N₂.
  • Add α-bromo-3-nitrobenzamidoacetophenone portionwise at 0°C.
  • Introduce KOH pellets, warm to 50°C, and stir for 4 hr.
  • Quench with ice-water, extract with EtOAc, and purify via silica chromatography.

Mechanistic Insights :
Density functional theory (DFT) studies on analogous systems reveal a two-step pathway:

  • Michael addition of the cyanide anion to the α-bromoketone ($$E_{act}$$ = 46.6 kJ/mol for R,S-isomer).
  • Intramolecular Sₙ2 cyclization with bromide displacement ($$E_{act}$$ = 63.4 kJ/mol).

Optimization Data :

Entry Base Temp (°C) Time (hr) Yield (%)
1 KOH 50 4 68
2 Na₂CO₃ 50 6 52
3 Et₃N 25 24 27

The potassium hydroxide system demonstrates superior yield due to enhanced nucleophilicity of the cyanide intermediate.

Alternative Cyclopropane Ring-Opening Approach

Recent advances in donor-acceptor cyclopropane chemistry suggest an alternative route:

Reagents :

  • 3-Nitrobenzamidocyclopropane-1,1-dicarbonitrile (1.0 equiv)
  • Tetrathiomolybdate (0.2 equiv)
  • Dichloromethane (DCM), 40°C

Procedure :

  • Reflux cyclopropane derivative with (NH₄)₂MoS₄ in DCM.
  • Monitor by TLC until complete ring-opening (typically 8 hr).
  • Esterify intermediate with methanol/H₂SO₄.

While theoretically viable, this method yields only 34% of target product due to competing polymerization side reactions.

Regioselective C3-Amidation Strategies

Schotten-Baumann Acylation

The optimal amidation protocol adapts classical Schotten-Baumann conditions:

Reagents :

  • 4,5-Dihydrothiophene-2-carboxylate (1.0 equiv)
  • 3-Nitrobenzoyl chloride (1.1 equiv)
  • 10% NaOH (aq), 0°C

Procedure :

  • Dissolve dihydrothiophene ester in cold NaOH solution.
  • Add 3-nitrobenzoyl chloride in dioxane dropwise.
  • Stir vigorously for 30 min, isolate precipitate via vacuum filtration.

Yield Optimization :

Entry Solvent Temp (°C) Equiv Cl⁻ Yield (%)
1 Dioxane 0 1.1 82
2 THF -10 1.3 74
3 Et₂O 25 1.0 61

The dioxane/0°C system prevents hydrolysis of the methyl ester while maintaining amine nucleophilicity.

Microwave-Assisted Amidation

For rapid small-scale synthesis:

Conditions :

  • 150W microwave irradiation
  • DMF solvent, 120°C
  • 10 min reaction time

This method achieves 78% yield but requires post-synthetic purification to remove decomposed solvent byproducts.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 8.71 (t, J = 5.6 Hz, 1H, NH)
  • δ 8.42–8.27 (m, 4H, Ar-H)
  • δ 4.32 (dd, J = 11.2, 4.8 Hz, 1H, H-4)
  • δ 3.83 (s, 3H, OCH₃)
  • δ 3.18 (ddd, J = 16.4, 11.2, 4.8 Hz, 1H, H-5a)
  • δ 2.94 (dt, J = 16.4, 4.4 Hz, 1H, H-5b)

The deshielded NH proton at δ 8.71 confirms successful amidation.

IR Spectroscopy (KBr, cm⁻¹)

  • 3325 (N-H stretch)
  • 1712 (ester C=O)
  • 1664 (amide C=O)
  • 1520 (asymmetric NO₂)
  • 1348 (symmetric NO₂)

The 1664 cm⁻¹ band verifies amide bond formation.

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Scalability
Michael-Cyclization 56% 98% >100g
Cyclopropane Opening 34% 89% <10g
Microwave Amidation 61% 95% 1–5g

The Michael addition-cyclization route demonstrates optimal balance between yield and scalability, making it preferred for industrial applications.

Industrial-Scale Process Considerations

For kilogram-scale production:

  • Use continuous flow reactors to manage exothermic Michael addition
  • Employ falling film evaporators for solvent recovery
  • Implement crystallization-based purification (ΔG = -28.6 kJ/mol)

Pilot studies show 82% yield in flow systems with residence time <15 min.

Mechanism of Action

The mechanism of action of Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene ring can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the combination of a nitrobenzamido group and a dihydrothiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a thiophene derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O4S
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the nitro group may enhance its reactivity and binding affinity towards biological targets, including enzymes and receptors involved in disease processes. The thiophene ring contributes to π-π stacking interactions, which are crucial for binding affinity in drug design.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For example, research on related thiophene derivatives has shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL against various bacterial strains.
  • Compounds exhibited activity exceeding that of standard antibiotics like ampicillin and streptomycin by up to 50-fold against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (mg/mL)Bacterial Strains TestedReference
Compound A0.004E. cloacae, S. aureus
Compound B0.015B. cereus, S. typhimurium
This compoundTBDTBDTBD

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases.
  • Cell Cycle Arrest : Compounds have demonstrated the ability to halt the cell cycle at specific checkpoints, preventing further proliferation.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of thiophene derivatives:

  • Cell Lines Tested : Human breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549).
  • Results : Compounds showed IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity against these cell lines.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)Reference
Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate0.015 mg/mL10 µM
This compoundTBDTBDTBD

Q & A

Q. What are the key steps in synthesizing Methyl 3-(3-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate, and how are reaction conditions optimized?

Answer: The synthesis typically involves:

Core Thiophene Formation : A Gewald reaction or analogous methods to construct the dihydrothiophene core.

Functionalization : Introducing the 3-nitrobenzamido group via amide coupling. Reagents like 3-nitrobenzoyl chloride or activated esters are used under anhydrous conditions (e.g., dry CH₂Cl₂) with bases such as triethylamine to drive the reaction .

Esterification : Methyl ester introduction via nucleophilic acyl substitution.

Q. Optimization Strategies :

  • Temperature Control : Reflux (~40–60°C) ensures complete reaction while minimizing side products .
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradients) achieves >95% purity .
  • Yield Improvement : Stoichiometric excess of 3-nitrobenzoyl derivatives (1.2–1.5 eq.) enhances coupling efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
Amide Coupling3-Nitrobenzoyl chloride, TEACH₂Cl₂Reflux67–75%
EsterificationMethyl chloroformate, DMAPDMF0°C → RT80–85%

Q. How is Nuclear Magnetic Resonance (NMR) spectroscopy utilized to confirm the structure of this compound?

Answer: 1H and 13C NMR are critical for structural validation:

  • 1H NMR :
    • Dihydrothiophene Protons : Multiplets at δ 2.5–3.5 ppm (CH₂ groups in the saturated ring) .
    • Nitrobenzamido NH : Broad singlet at δ 8.5–9.5 ppm .
    • Methyl Ester : Sharp singlet at δ 3.7–3.9 ppm .
  • 13C NMR :
    • Carbonyl Carbons : Peaks at δ 165–175 ppm (amide C=O and ester C=O) .
    • Aromatic Carbons : Signals at δ 120–150 ppm (nitrobenzene ring) .

Key Validation : Consistency between experimental shifts and computational predictions (e.g., via ACD/Labs or ChemDraw) confirms regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Answer: The meta-directing nitro group on the benzamido moiety deactivates the aromatic ring, limiting electrophilic attack to specific positions. Mechanistic studies suggest:

  • Resonance Effects : The nitro group withdraws electron density via conjugation, stabilizing intermediates in para-substitution pathways .
  • Kinetic vs. Thermodynamic Control : At lower temperatures (<50°C), kinetic products (e.g., monosubstitution) dominate; higher temperatures favor thermodynamic products (e.g., disubstitution) .

Q. Experimental Support :

  • Hammett Studies : Linear free-energy relationships (σ values) correlate nitro group electronic effects with reaction rates .
  • Isotopic Labeling : 15N-labeled nitro groups track regioselectivity in substitution reactions via 2D NMR .

Q. How can X-ray crystallography resolve contradictions in proposed tautomeric forms of the dihydrothiophene core?

Answer: Tautomerism in the dihydrothiophene ring (e.g., enol vs. keto forms) can lead to conflicting NMR interpretations. SHELXL -refined X-ray structures provide definitive evidence:

  • Hydrogen Bonding : Direct observation of H-atom positions (e.g., O─H···N interactions) confirms tautomeric preference .
  • Bond Length Analysis : C─O and C─C bond lengths differentiate enol (shorter C─O) from keto (longer C─O) forms .

Case Study : For analogous compounds, X-ray data revealed a 95% enol tautomer population in the solid state, reconciling discrepancies between computational and solution-phase NMR data .

Q. What structure-activity relationship (SAR) trends are observed in similar thiophene derivatives with antimicrobial activity?

Answer: Key SAR Findings :

  • Nitro Group Position : Meta-substitution (vs. para) enhances antibacterial potency by 2–4×, likely due to improved membrane penetration .
  • Dihydrothiophene vs. Aromatic Thiophene : Saturated cores reduce cytotoxicity (IC50 increases from 5 µM to >50 µM) while maintaining bioactivity .

Q. Table 2: Bioactivity Comparison of Analogues

CompoundSubstituentMIC (µg/mL) S. aureusCytotoxicity (IC50, µM)
A3-Nitrobenzamido (dihydrothiophene)8>50
B4-Nitrobenzamido (aromatic)325

Q. How are computational methods (e.g., DFT) applied to predict regioselectivity in derivative synthesis?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity:

  • Electrophilic Substitution : Fukui indices identify nucleophilic sites on the thiophene ring .
  • Steric Maps : Van der Waals surface analysis guides reagent accessibility (e.g., bulky groups at C-5 hinder C-2 substitution) .

Validation : Predicted regioselectivity (e.g., C-2 vs. C-5 substitution) matches experimental HPLC-MS results with >90% accuracy .

Q. What strategies address low yields in large-scale amide coupling reactions?

Answer: Optimization Approaches :

  • Coupling Reagents : HATU or EDCI/HOBt systems improve efficiency vs. DCC (yields increase from 50% to 85%) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzamido intermediates .
  • Catalysis : DMAP (5 mol%) accelerates acylation via intermediate stabilization .

Scale-Up Case : Pilot-scale reactions (10 g) achieved 78% yield using HATU/DMF, compared to 52% with DCC/CH₂Cl₂ .

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